2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
Description
The compound 2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] (hereafter referred to as Compound A) is a spirocyclic pyrazolo-benzoxazine derivative characterized by:
Properties
IUPAC Name |
2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-15-9-7-14(8-10-15)17-13-18-16-5-1-2-6-19(16)24-20(23(18)22-17)11-3-4-12-20/h1-2,5-10,18H,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQMUTGVAWNULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit antibacterial, antifungal, and antiviral activities. Another related compound, pyrazolo[3,4-d]pyrimidine, has been associated with cyclin-dependent kinase 2 (CDK2) inhibition, which is a target for cancer treatment.
Mode of Action
It can be inferred from related compounds that it may interact with its targets by binding to the active sites, thereby inhibiting their function. This interaction could lead to changes in the cellular processes controlled by these targets.
Biological Activity
The compound 2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex spiro compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H24ClN3O
- Molecular Weight : 381.91 g/mol
- CAS Number : 332060-47-6
This compound features a spirocyclic structure that integrates a pyrazolo-benzoxazine framework, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the pyrazolo and benzoxazine moieties contributes to the antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial activity against various bacterial strains.
- Anticancer Potential : Some spiro compounds have shown promise in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation.
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit significant biological effects. For instance:
- A study on related pyrazolo compounds indicated strong inhibitory effects on cancer cell lines, suggesting potential anticancer properties for the target compound.
- Antimicrobial assays revealed that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cellular models | |
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Anticancer Activity
In a recent study, a derivative of the target compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of related spiro compounds. The results demonstrated effective inhibition of bacterial growth at concentrations as low as 6 mg/ml, highlighting the potential for development into therapeutic agents.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that spiro compounds such as this one exhibit significant anticancer properties. The unique spiro structure contributes to the modulation of biological pathways associated with tumor growth. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer types, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The chlorophenyl group is believed to enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing its efficacy against pathogens .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of spiro compounds. There is evidence suggesting that this compound may help in mitigating neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .
Material Science Applications
Polymer Chemistry
In material science, compounds like 2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] are being explored for their role as monomers or additives in polymer synthesis. Their ability to impart specific mechanical and thermal properties makes them valuable in developing advanced materials with tailored characteristics.
Nanotechnology
The compound's unique structure allows for functionalization that can be utilized in nanotechnology applications. For instance, it can be incorporated into nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Key analogs differ in substituent type, position, and electronic effects:
Key Observations :
Ring System Modifications
Spiro Ring Size
- Cyclohexane (Analog 2) : Larger ring increases steric bulk, possibly limiting interaction with deep protein pockets .
Benzoxazine Core
- Pyrazolo-Benzoxazinones (): Replacement of the benzoxazepine ring with a six-membered benzoxazine ring (as in Compound A) decreases molecular volume, which may improve affinity for targets like BuChE (butyrylcholinesterase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
